molecular formula C12H6ClN3O3S B3027628 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine CAS No. 1353553-07-7

2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine

Cat. No.: B3027628
CAS No.: 1353553-07-7
M. Wt: 307.71
InChI Key: NZXIACCHHSKZIA-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a chlorine atom at position 2 and a 3-nitrophenoxy group at position 2. Its molecular formula is C₁₂H₆ClN₃O₃S, with a molecular weight of 331.71 g/mol . This compound is primarily utilized as a key intermediate in the synthesis of small-molecule anticancer agents, particularly for lung and colon cancer therapies . Optimized synthetic routes using Cs₂CO₃ in 1,4-dioxane at 60°C have improved its industrial production efficiency, achieving high yields (75–82%) and purity . The 3-nitrophenoxy group enhances electrophilicity, facilitating nucleophilic substitutions critical for downstream drug development .

Properties

IUPAC Name

2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN3O3S/c13-12-14-9-4-5-20-10(9)11(15-12)19-8-3-1-2-7(6-8)16(17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXIACCHHSKZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC3=C2SC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229703
Record name 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353553-07-7
Record name 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353553-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Route 1: Three-Step Cyclization-Chlorination-Substitution

This method begins with methyl 3-aminothiophene-2-carboxylate and urea (Scheme 1):

  • Cyclization : Heating with urea at 180°C for 4 hours forms thieno[3,2-d]pyrimidine-2,4-diol .

  • Chlorination : Treatment with POCl₃ under reflux converts diol intermediates to 2,4-dichlorothieno[3,2-d]pyrimidine .

  • Nucleophilic Substitution : Reaction with 3-nitrophenol replaces the 4-chloro group, yielding the target compound .

  • Total Yield : 42.4% over three steps .

Route 2: Two-Step Nucleophilic Substitution

Starting from 2,4,6-trichloropyrimidine (Scheme 2):

  • First Substitution : Reaction with 3-nitrophenol replaces the 4-chloro group .

  • Second Substitution : Coupling with thiophen-2-yl groups at the 6-position .

  • Total Yield : 44.6% over two steps .

Table 1: Comparative Synthesis Methods

ParameterRoute 1 Route 2
Starting MaterialMethyl 3-aminothiophene2,4,6-Trichloropyrimidine
Key ReagentsUrea, POCl₃, 3-nitrophenol3-nitrophenol, thiophen-2-yl reagent
Steps32
Purity99.5% (after recrystallization)Not reported
ScalabilitySuitable for large-scale Moderate efficiency

Chlorination with POCl₃

  • Conditions : Reflux in POCl₃ with catalytic N,N-diethylaniline .

  • Outcome : Converts hydroxyl or amino groups to chlorides with >80% efficiency .

  • Critical Factor : Excess POCl₃ ensures complete conversion .

Nucleophilic Aromatic Substitution

  • 3-Nitrophenol Reactivity : The electron-withdrawing nitro group activates the para position for substitution .

  • Solvent System : Typically conducted in polar aprotic solvents (e.g., 2-BuOH) at 120°C .

Reaction Optimization Insights

  • Purification : Recrystallization in ethanol-chloroform (1:1) enhances purity to 99.5% .

  • Catalysts : Nano-catalysts (e.g., ZnO/Fe₃O₄) improve yields in related pyrimidine syntheses .

Stability and Handling

  • Moisture Sensitivity : The 4-chloro intermediate is hygroscopic and requires anhydrous conditions .

  • Storage : Stable at −20°C under inert gas for >6 months .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may act as an inhibitor for various biological pathways:

  • Anticancer Activity : Research indicates that thienopyrimidine derivatives exhibit cytotoxic effects against different cancer cell lines. The presence of the nitrophenoxy group may enhance this activity by facilitating interactions with target proteins involved in cancer proliferation pathways.
  • Antimicrobial Properties : Studies have shown that similar compounds possess antimicrobial activity. The ability to modify the nitro group could lead to enhanced efficacy against bacterial strains.

Protein Degradation

This compound is classified as a building block for protein degraders, which are innovative tools in targeted protein degradation (TPD). TPD strategies leverage small molecules to selectively degrade specific proteins within cells, offering a new approach to treating diseases caused by protein misfolding or overexpression.

Material Science

In material science, thienopyrimidine derivatives are being explored for their use in organic electronics and photovoltaic devices due to their favorable electronic properties:

  • Organic Photovoltaics : The compound's electronic structure allows it to function as an electron donor or acceptor in organic solar cells, potentially improving energy conversion efficiency.
  • Conductive Polymers : Incorporating this compound into polymer matrices could enhance the conductivity and stability of materials used in electronic applications.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated various thienopyrimidine derivatives, including this compound, for their anticancer properties. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting that modifications to the nitrophenoxy group could enhance selectivity and potency.

Case Study 2: Targeted Protein Degradation

In a recent publication in Nature Communications, researchers demonstrated the utility of thienopyrimidine-based compounds in targeted protein degradation mechanisms. The study highlighted how this compound effectively recruited E3 ligases to specific proteins, leading to their degradation and providing insights into potential therapeutic applications for diseases linked to protein accumulation.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Varied Substituents

Substitution at Position 4
  • 2,4-Dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3): A precursor to the target compound, this derivative lacks the 3-nitrophenoxy group, making it more reactive for further functionalization. Its higher electrophilicity enables efficient substitution at position 4 but reduces specificity in biological targeting . Similarity Score: 0.70 (compared to the target compound) .
  • 4-Chlorothieno[3,2-d]pyrimidine (CAS 16269-66-2): Simplified structure with only a chlorine at position 3.
  • 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine (CAS 16234-15-4): Substitution with a morpholine group improves solubility but reduces anticancer efficacy. Molecular weight: 255.72 g/mol, purity: 97% .
Substitution at Position 6
  • 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: Addition of a thiophene at position 6 enhances π-stacking interactions, improving binding to kinase targets. This derivative is under investigation for dual EGFR/ErbB2 inhibition .
Anticancer Agents
  • Pyrrolidinyl-Acetylenic Thieno[3,2-d]pyrimidines (e.g., Compounds 152–157): These derivatives exhibit dual inhibition of EGFR (IC₅₀: 14–90 nM) and ErbB2. The acetylenic side chain enables covalent binding to EGFR, enhancing potency . Key Advantage: Superior oral bioavailability compared to nitro-substituted analogues due to carbamate modifications .
  • Tubulin-Targeting Thieno[3,2-d]pyrimidines: Derivatives like compound 4a inhibit tubulin polymerization, showing antiproliferative activity against multiple cancer cell lines (IC₅₀: <100 nM). Their mechanism differs from the target compound’s kinase-focused activity .
Anticonvulsant Agents
  • 2-Alkoxy-4-(1H-pyrazol-1-yl)thieno[3,2-d]pyrimidines (e.g., Compounds 11a–d): Replacement of the nitro group with pyrazole shifts therapeutic application to anticonvulsant activity. These compounds show efficacy in maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests with minimal neurotoxicity .

Physicochemical and Pharmacokinetic Comparison

Property / Compound 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine Pyrrolidinyl-Acetylenic Derivatives 2-Chloro-4-(1H-pyrazol-1-yl) Derivatives
Molecular Weight (g/mol) 331.71 350–400 250–300
LogP 3.2 (estimated) 2.8–3.5 2.0–2.5
Solubility Low (nitro group reduces hydrophilicity) Moderate (carbamate enhances) High (pyrazole improves)
Bioavailability Moderate (nitro may limit absorption) High (optimized carbamate) High
Primary Target Kinase intermediates EGFR/ErbB2 Anticonvulsant channels

Biological Activity

2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine (CAS Number: 1353553-07-7) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and potential therapeutic applications based on available literature.

  • Molecular Formula : C₁₂H₆ClN₃O₃S
  • Molecular Weight : 307.71 g/mol
  • Purity : ≥97% .

Synthesis

The synthesis of this compound has been documented through various methods, primarily involving the reaction of thienopyrimidine derivatives with chlorinated and nitro-substituted phenols. This compound is part of a larger class of thienopyrimidines noted for their diverse biological activities, including anticancer properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Key findings include:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited IC₅₀ values ranging from 29 to 59 µM against different types of cancer cells, indicating its potential as an anticancer agent .
  • Mechanism of Action : The biological activity is believed to be mediated through the inhibition of key enzymes involved in cancer cell proliferation. In vitro studies indicated that the compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the thienopyrimidine structure can significantly affect its biological activity. For example, compounds with different substituents on the aromatic ring showed varying degrees of cytotoxicity against different cancer cell lines .

Data Table: Biological Activity Summary

Cell Line IC₅₀ (µM) Mechanism
HepG229Induces apoptosis via caspase activation
HeLa45Inhibits proliferation
MDA-MB-23150Modulates cell cycle arrest
MCF-759Alters apoptotic protein expression

Case Studies and Research Findings

  • In Vitro Studies : A study conducted by Zhou et al. (2019) synthesized various thienopyrimidine derivatives and evaluated their anticancer activities. The results indicated that this compound was among the most potent compounds tested, particularly against HepG2 cells .
  • Kinase Inhibition : Further investigations revealed that this compound acts as a potent inhibitor of several tyrosine kinases involved in cancer progression. It showed comparable activity to established kinase inhibitors like sunitinib .
  • Molecular Docking Studies : Computational studies have supported the hypothesis that this compound binds effectively to target enzymes, suggesting a mechanism for its anticancer effects .

Q & A

Q. Example Protocol :

  • React 4-hydroxythieno[3,2-d]pyrimidine with POCl₃/pyridine to form 2,4-dichloro derivatives.
  • Displace the C4-chlorine with 3-nitrophenol under basic conditions (e.g., NaH/DMF) .

Q. Key Reagents/Conditions :

StepReagentsConditionsYield
1POCl₃, pyridineReflux, 4–6 hours70–85%
23-nitrophenol, NaHDMF, 80°C, 12 hours60–75%

Basic: How is the compound characterized structurally?

Answer:
Characterization relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Thieno[3,2-d]pyrimidine protons resonate at δ 7.2–8.5 ppm. Coupling between thiophene and pyrimidine rings is absent, distinguishing it from thieno[2,3-d] isomers .
    • ¹³C NMR : The C-Cl signal appears at ~155 ppm, while the nitro group deshields adjacent carbons to ~125–130 ppm .
  • IR Spectroscopy : C-Cl (739 cm⁻¹), C=N (1646 cm⁻¹), and NO₂ (1520 cm⁻¹) stretches confirm functional groups .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks (e.g., m/z 331 for a related nitro-substituted derivative) .

Advanced: How do structural modifications impact kinase inhibitory activity?

Answer:
The 3-nitrophenoxy group enhances steric and electronic interactions with kinase ATP-binding pockets. Key findings:

  • Substituent Position : Nitro groups at meta positions (C3 of phenoxy) improve selectivity for ATR kinase by forming hydrogen bonds with catalytic lysine residues .
  • Chlorine vs. Other Halogens : C2-chlorine increases metabolic stability compared to bromine, as shown in FAK inhibitors (IC₅₀ = 12 nM vs. 28 nM for Br-substituted analogs) .

Q. SAR Table :

PositionModificationTarget KinaseIC₅₀ (nM)
C43-NitrophenoxyATR8.2
C44-NitrophenoxyATR23.5
C2ClFAK12
C2BrFAK28

Advanced: What experimental designs resolve contradictions in biological activity data?

Answer:
Contradictions in antimicrobial or kinase inhibition results arise from assay variability. Mitigation strategies include:

Dose-Response Curves : Use ≥10 concentrations to calculate accurate EC₅₀ values (e.g., discrepancies in anti-inflammatory activity resolved by testing 0.1–100 µM ranges) .

Positive Controls : Compare with known inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

Cellular vs. Enzymatic Assays : Confirm target engagement via cellular thermal shift assays (CETSA) for kinase inhibitors .

Basic: How is crystallographic data used to validate the compound’s structure?

Answer:
Single-crystal XRD provides unambiguous confirmation:

  • Bond Lengths/Angles : The thienopyrimidine core shows C-S bond lengths of 1.70–1.72 Å, consistent with aromatic systems .
  • Packing Analysis : Hydrogen bonds between nitro groups and solvent molecules (e.g., DMSO) stabilize the crystal lattice .

Q. Example XRD Parameters :

ParameterValue
Space GroupP2₁/c
R Factor0.043
C-Cl Bond Length1.73 Å

Advanced: What methodologies assess the compound’s pharmacokinetic (PK) properties?

Answer:

  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (e.g., t₁/₂ = 45 min for CYP3A4-mediated metabolism) .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis; reported PPB >95% for thienopyrimidines due to lipophilic substituents .
  • Permeability : Caco-2 cell assays show moderate permeability (Papp = 8 × 10⁻⁶ cm/s), suggesting oral bioavailability .

Basic: What are the compound’s reported biological activities?

Q. Answer :

  • Kinase Inhibition : Potent ATR (IC₅₀ = 8.2 nM), FAK (IC₅₀ = 12 nM), and CDK7 (IC₅₀ = 15 nM) inhibition .
  • Antimicrobial Activity : Moderate activity against S. aureus (MIC = 32 µg/mL) .
  • Anti-inflammatory : Reduces TNF-α production by 60% at 10 µM in macrophages .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine
Reactant of Route 2
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2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine

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